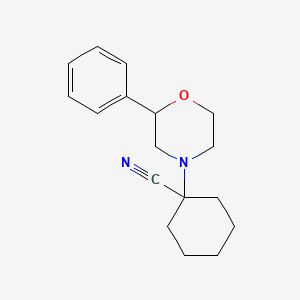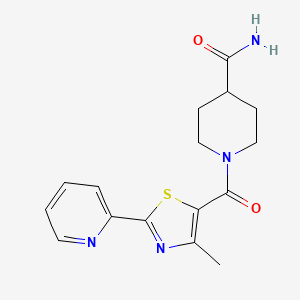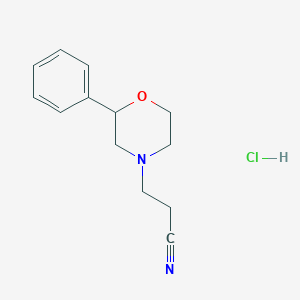
1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a phenyl group attached to a morpholine ring, which is further connected to a cyclohexane ring with a nitrile group. Its molecular structure makes it a candidate for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile typically involves multiple steps, starting with the formation of the morpholine ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and make it more cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and the morpholine ring can influence its binding affinity to receptors or enzymes, leading to various biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
2-Phenylmorpholine: Similar structure but lacks the cyclohexane ring.
Cyclohexanecarbonitrile: Similar nitrile group but lacks the phenyl and morpholine groups.
Phenylmorpholine derivatives: Other derivatives with variations in the phenyl and morpholine groups.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications.
Eigenschaften
IUPAC Name |
1-(2-phenylmorpholin-4-yl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-14-17(9-5-2-6-10-17)19-11-12-20-16(13-19)15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOHPHACPRVYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Hydroxy-4-{[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (27)](/img/structure/B7849756.png)
![Methyl 2-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B7849761.png)
![4-[(5-Bromothiophen-2-yl)sulfonyl]-2-methylmorpholine](/img/structure/B7849773.png)


![2-(2-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}-1,3-thiazol-4-yl)acetic acid hydrochloride](/img/structure/B7849784.png)

![1-(2,6-Dimethylmorpholin-4-yl)-3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-one](/img/structure/B7849806.png)



![2-[4-(Diethylamino)phenyl]-2-(2-methylmorpholin-4-yl)acetonitrile](/img/structure/B7849852.png)
![4-Hydroxy-3-{[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (26)](/img/structure/B7849853.png)

